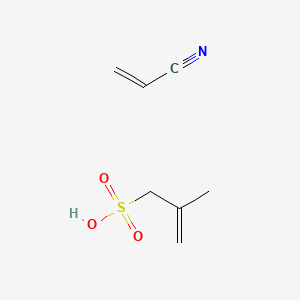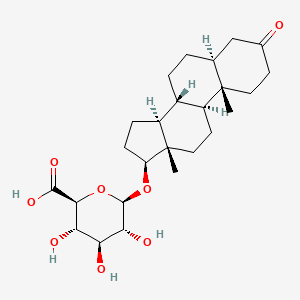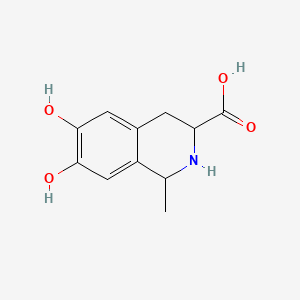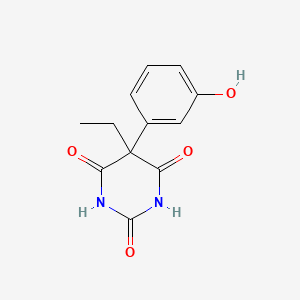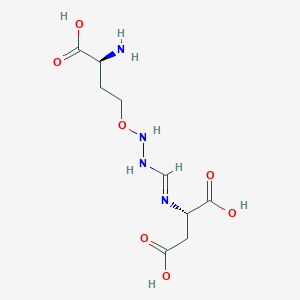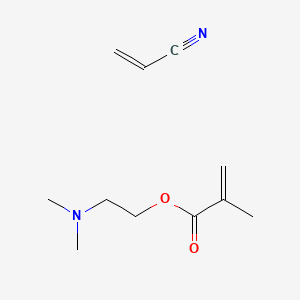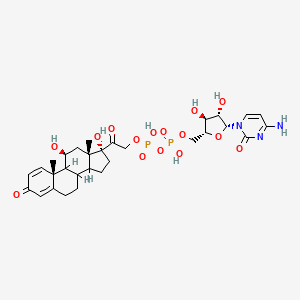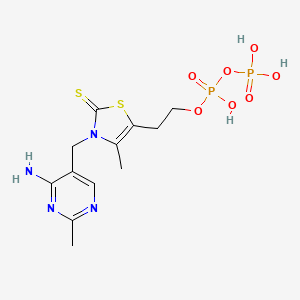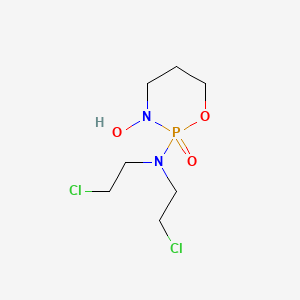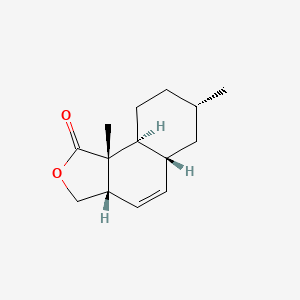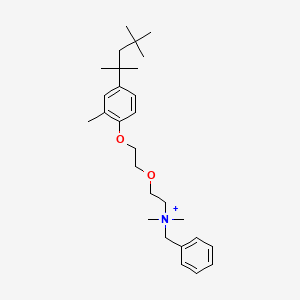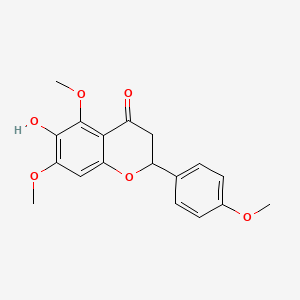
6-Hydroxy-5,7-dimethoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dihydro-6-hydroxy-2-(4-methoxyphenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one is a methoxyflavanone that is flavanone substituted by methoxy groups at positions 5, 7 and 4' and a hydroxy group at position 6. It is a monohydroxyflavanone and a member of 4'-methoxyflavanones. It derives from a flavanone.
Aplicaciones Científicas De Investigación
Mechanisms of Acidolysis in Lignin Model Compounds
Studies have explored the acidolysis mechanisms in lignin model compounds, noting the distinct pathways of C6-C2 and C6-C3 type model compounds, highlighting the significance of the γ-hydroxymethyl group in these reactions. Notably, a hydride transfer mechanism has been identified as a key route in the acidolysis of these compounds. Additionally, the presence of Br− in the system significantly influences the reaction mechanisms, demonstrating the complex chemistry of such lignin derivatives (Yokoyama, 2015).
Synthetic Protocols for Benzo[c]chromen-6-ones
Research has addressed the synthesis of 6H-benzo[c]chromen-6-ones, crucial structures in secondary metabolites with significant pharmacological relevance. Various synthetic protocols, including Suzuki coupling reactions and reactions involving 3-formylcoumarin, have been documented. The study emphasizes the necessity of efficient and straightforward synthetic methods for these compounds due to their pharmacological importance and limited natural availability (Mazimba, 2016).
Anticancer Properties
Research into anticancer drugs has identified compounds with high tumor specificity and reduced keratinocyte toxicity. Among these, certain compounds, such as (E)-3-[2-(4-hydroxyphenyl)ethenyl]-6-methoxy-4H-1-benzopyran-4-one, have shown promising results in inducing apoptotic cell death in oral squamous cell carcinoma cell lines. These findings are crucial in the development of new anticancer drugs with minimal side effects (Sugita, Takao, Uesawa, & Sakagami, 2017).
Metabolic Pathways in Humans
Studies on the metabolic fate of related compounds like L-3,4-dihydroxyphenylalanine in humans provide insights into the metabolic pathways and potential interactions of compounds similar to 6-Hydroxy-5,7-dimethoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one. Understanding the metabolic breakdown and the creation of various metabolites is essential for comprehending the bioavailability and potential therapeutic effects of these compounds (O'Gorman, Borud, Khan, & Gjessing, 1970).
Propiedades
Número CAS |
6626-61-5 |
|---|---|
Nombre del producto |
6-Hydroxy-5,7-dimethoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one |
Fórmula molecular |
C18H18O6 |
Peso molecular |
330.3 g/mol |
Nombre IUPAC |
6-hydroxy-5,7-dimethoxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C18H18O6/c1-21-11-6-4-10(5-7-11)13-8-12(19)16-14(24-13)9-15(22-2)17(20)18(16)23-3/h4-7,9,13,20H,8H2,1-3H3 |
Clave InChI |
JEEVVZXYEKPPCC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2CC(=O)C3=C(C(=C(C=C3O2)OC)O)OC |
SMILES canónico |
COC1=CC=C(C=C1)C2CC(=O)C3=C(C(=C(C=C3O2)OC)O)OC |
Otros números CAS |
6626-61-5 |
Sinónimos |
6-hydroxy-5,7,4'-trimethoxy-flavanone hamiltone A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



